[(2-Chloro-4-fluorobenzoyl)amino]acetic acid
CAS No.: 923243-22-5
Cat. No.: VC4322382
Molecular Formula: C9H7ClFNO3
Molecular Weight: 231.61
* For research use only. Not for human or veterinary use.
![[(2-Chloro-4-fluorobenzoyl)amino]acetic acid - 923243-22-5](/images/structure/VC4322382.png)
Specification
CAS No. | 923243-22-5 |
---|---|
Molecular Formula | C9H7ClFNO3 |
Molecular Weight | 231.61 |
IUPAC Name | 2-[(2-chloro-4-fluorobenzoyl)amino]acetic acid |
Standard InChI | InChI=1S/C9H7ClFNO3/c10-7-3-5(11)1-2-6(7)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
Standard InChI Key | NZORQYYPXCALCV-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)Cl)C(=O)NCC(=O)O |
Introduction
[(2-Chloro-4-fluorobenzoyl)amino]acetic acid, also known as (2-Chloro-4-fluorobenzoyl)glycine, is a synthetic organic compound with the molecular formula C₉H₇ClFNO₃ and a molecular weight of 231.61 g/mol . This compound is part of a broader class of benzoyl derivatives, which are often explored for their potential applications in pharmaceuticals and chemical research.
Synthesis and Preparation
The synthesis of [(2-Chloro-4-fluorobenzoyl)amino]acetic acid typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with glycine or its derivatives. This process is common in the preparation of various benzoyl amino acids, which are used as intermediates in pharmaceutical synthesis.
Related Compounds and Analogues
Compounds similar to [(2-Chloro-4-fluorobenzoyl)amino]acetic acid include other benzoyl amino acids, such as 2-[(2-chloro-6-fluorophenyl)formamido]acetic acid . These analogues may exhibit different biological activities based on their substitution patterns.
Compound | Molecular Formula | Molecular Weight |
---|---|---|
[(2-Chloro-4-fluorobenzoyl)amino]acetic acid | C₉H₇ClFNO₃ | 231.61 g/mol |
2-[(2-chloro-6-fluorophenyl)formamido]acetic acid | C₉H₇ClFNO₃ | 231.61 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume